(5R)-5-Hydroxy-L-lysine dihydrochloride monohydrate
Description
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Structure
2D Structure
Properties
CAS No. |
172213-74-0 |
|---|---|
Molecular Formula |
C6H16Cl2N2O3 |
Molecular Weight |
235.11 g/mol |
IUPAC Name |
[(1S,4R)-5-azaniumyl-1-carboxy-4-hydroxypentyl]azanium dichloride |
InChI |
InChI=1S/C6H14N2O3.2ClH/c7-3-4(9)1-2-5(8)6(10)11;;/h4-5,9H,1-3,7-8H2,(H,10,11);2*1H/t4-,5+;;/m1../s1 |
InChI Key |
WUHHWACUVRCFHE-CIFXRNLBSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CN)O.Cl.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O.Cl.Cl |
Origin of Product |
United States |
Historical Discovery and Early Characterization of L Hydroxylysine
The journey of understanding L-hydroxylysine began in the early 20th century. In 1921, the scientist Donald Van Slyke first identified a new amino acid, 5-hydroxylysine (B44584), among the products of gelatin hydrolysis. wikipedia.org This discovery marked the initial step in recognizing the existence of modified amino acids within proteins.
Early research focused on characterizing its structure and understanding its origin. It was determined that L-hydroxylysine is not one of the 20 standard amino acids directly encoded by the genetic code. Instead, it is formed through a post-translational modification process, where specific lysine (B10760008) residues within a protein chain are hydroxylated. wikipedia.org This hydroxylation is catalyzed by a family of enzymes known as lysyl hydroxylases. wikipedia.orgtaylorandfrancis.com
A significant breakthrough in understanding its biosynthesis came from studies on collagen. pnas.org Researchers found that the conversion of lysine to hydroxylysine involves the replacement of a hydrogen atom on the fifth carbon of lysine with a hydroxyl (-OH) group. pnas.org This reaction is crucial for the subsequent steps in collagen maturation.
Academic Significance and Research Focus on L Hydroxylysine Dihydrochloride
The academic significance of L-hydroxylysine (dihydrochloride) stems primarily from its integral role in collagen biochemistry and its implications for connective tissue health and disease. The dihydrochloride (B599025) form of L-hydroxylysine is often used in research settings due to its enhanced solubility and stability in aqueous solutions, making it easier to work with in experimental assays. cymitquimica.com
Research on L-hydroxylysine (dihydrochloride) is multifaceted and spans several key areas:
Collagen Synthesis and Structure: L-hydroxylysine is fundamental to the stability of collagen fibers. The hydroxyl group of hydroxylysine serves as an attachment site for sugar molecules (galactose and glucose), a process called glycosylation. nih.govnih.gov This glycosylation is critical for the formation of stable intermolecular cross-links within and between collagen molecules, which provides tensile strength to tissues. cymitquimica.comnih.gov The extent of lysine (B10760008) hydroxylation and subsequent glycosylation can vary between different types of collagen and tissues, influencing their mechanical properties. nih.gov
Connective Tissue Disorders: Deficiencies or alterations in L-hydroxylysine formation are linked to several heritable connective tissue disorders. For instance, a condition known as hydroxylysine-deficient collagen disease has been identified, characterized by insufficient hydroxylation of lysine in collagen. nih.gov This leads to impaired cross-linking and manifests in clinical symptoms related to connective tissue weakness. Research in this area investigates the genetic and enzymatic basis of these disorders.
Biomarker of Disease: Because L-hydroxylysine is a key component of collagen, its levels in biological fluids can serve as a biomarker for collagen turnover. healthmatters.io Elevated levels of hydroxylysine and its glycosylated forms in urine or serum can indicate increased bone resorption and connective tissue breakdown. healthmatters.ionih.govresearcher.life This has prompted research into its utility as a marker for conditions like osteoporosis, Paget's disease, and certain metabolic bone diseases. healthmatters.ionih.gov For example, studies have shown that serum levels of galactosyl hydroxylysine, a glycosylated form, decrease in response to treatments that inhibit bone resorption. nih.govresearchgate.net
Enzymology and Molecular Biology: A significant area of research focuses on the enzymes responsible for L-hydroxylysine synthesis and metabolism. Lysyl hydroxylases, the enzymes that catalyze the hydroxylation of lysine, are a major subject of study. taylorandfrancis.comnih.gov More recently, research has led to the molecular identification of hydroxylysine kinase and ammoniophospholyases, enzymes involved in the further metabolism of hydroxylysine. nih.gov Understanding these enzymes is crucial for elucidating the pathways of collagen metabolism and identifying potential therapeutic targets.
Bioproduction and Biotechnology: Advances in biotechnology have enabled the production of hydroxylysine using recombinant microorganisms. nih.gov Researchers have identified and characterized various L-lysine hydroxylases from different organisms and utilized them in engineered E. coli to produce specific isomers of hydroxylysine on a larger scale. nih.gov This has potential applications in various industrial and pharmaceutical fields.
The following table summarizes key research findings related to L-hydroxylysine:
| Research Area | Key Findings | References |
| Historical Discovery | First identified by Donald Van Slyke in 1921 from gelatin hydrolysates. | wikipedia.org |
| Biosynthesis | Formed by post-translational hydroxylation of lysine residues in collagen, catalyzed by lysyl hydroxylases. | wikipedia.orgtaylorandfrancis.compnas.org |
| Role in Collagen | Essential for the formation of stable cross-links and glycosylation, providing structural integrity to connective tissues. | cymitquimica.comnih.govnih.gov |
| Connective Tissue Disorders | Deficiency in hydroxylysine is linked to heritable disorders characterized by connective tissue weakness. | nih.gov |
| As a Biomarker | Elevated levels in biological fluids can indicate increased bone resorption and collagen breakdown. | healthmatters.ionih.govresearcher.life |
| Enzymology | Molecular identification of enzymes involved in hydroxylysine metabolism, such as hydroxylysine kinase. | nih.gov |
| Biotechnology | Successful bioproduction of hydroxylysine using recombinant E. coli expressing L-lysine hydroxylases. | nih.gov |
Structural and Functional Elucidation of L Hydroxylysine in Biomolecules
Role in Collagen Biosynthesis and Post-Translational Modification
Collagen, the most abundant protein in animals, undergoes extensive post-translational modifications that are critical for its stability and function. uzh.chnih.gov Among these, the hydroxylation of lysine (B10760008) to hydroxylysine is a key step. nih.gov
Hydroxylation of Peptidyl Lysine Residues
The conversion of specific lysine residues to hydroxylysine within the newly synthesized procollagen (B1174764) chains is an enzymatic process that occurs in the lumen of the endoplasmic reticulum. wikipedia.org This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), which are α-ketoglutarate-dependent dioxygenases requiring iron and vitamin C as cofactors. wikipedia.orgtaylorandfrancis.comtamu.edu
There are three known lysyl hydroxylase isoenzymes in humans (LH1, LH2, and LH3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively. wikipedia.org These enzymes exhibit specificity for lysine residues in particular locations within the collagen molecule. For instance, LH1 and LH3 primarily hydroxylate lysine residues within the triple-helical domain of collagen, while a splice variant of LH2, known as LH2b, hydroxylates lysine residues in the telopeptide regions. wikipedia.org The extent of lysine hydroxylation can vary between different collagen types and tissues. nih.gov
The conformation of the peptide substrate is a key determinant for lysyl hydroxylase activity. nih.gov Studies on synthetic peptides have shown that a "bent" structure, such as a β-turn, at the catalytic site and an "extended" polyproline-II type structure at the binding site of the enzyme are important for efficient hydroxylation. nih.gov
O-Linked Glycosylation of Hydroxylysine (Galactosylhydroxylysine, Glucosylgalactosylhydroxylysine)
Following hydroxylation, certain hydroxylysine residues can be further modified through O-linked glycosylation, a process that attaches carbohydrate molecules to the hydroxyl group. uzh.chontosight.ai This modification also takes place in the endoplasmic reticulum before the collagen molecule folds into its characteristic triple helix. uzh.ch The process involves the sequential addition of galactose and then glucose to the hydroxylysine residue. portlandpress.com
The first step, the addition of galactose to form galactosylhydroxylysine (B1674396), is catalyzed by hydroxylysyl galactosyltransferases (GLT25D1 and GLT25D2). uzh.chportlandpress.com Subsequently, the enzyme galactosylhydroxylysine glucosyltransferase, a function of LH3, can add a glucose molecule to form glucosylgalactosylhydroxylysine. portlandpress.comnih.gov The extent and type of glycosylation (monosaccharide or disaccharide) vary depending on the collagen type and the tissue. uzh.ch For example, type IV collagen is generally more glycosylated than fibrillar collagens like types I, II, and III. uzh.ch
This glycosylation is not only a structural feature but also plays a role in modulating collagen fibrillogenesis and interactions with other matrix components. nih.govnih.gov
Contribution to Collagen Cross-Linking and Fibrillogenesis
The hydroxyl group of hydroxylysine is essential for the formation of stable intermolecular cross-links in collagen, which are critical for the tensile strength and stability of collagen fibers. nih.govresearchgate.netnih.gov The process of cross-linking is initiated in the extracellular space after procollagen molecules are processed and self-assemble into fibrils. nih.gov
The enzyme lysyl oxidase catalyzes the oxidative deamination of the ε-amino groups of specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules, forming reactive aldehyde groups. nih.govnih.govyoutube.com These aldehydes then spontaneously react with other aldehyde groups or with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules to form covalent cross-links. nih.gov
The presence of hydroxylysine-derived cross-links, such as hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP), contributes significantly to the mechanical properties of tissues. nih.gov The pattern of cross-linking can differ between tissues, partly due to the differential expression of lysyl hydroxylase and lysyl oxidase isoforms. nih.gov Furthermore, the glycosylation of hydroxylysine residues can influence the formation and maturation of these cross-links. For instance, fully glycosylated hydroxylysine (glucosylgalactosylhydroxylysine) is often found in divalent cross-links, while the less bulky galactosylhydroxylysine is more common in mature, trivalent cross-links. portlandpress.com
The degree of hydroxylysine glycosylation has also been observed to have an inverse relationship with the diameter of collagen fibrils, suggesting a role in regulating fibril organization. uzh.ch
L-Hydroxylysine in Extracellular Matrix (ECM) Homeostasis and Organization
The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural support to tissues and plays a crucial role in regulating cellular functions. nih.gov Collagen is a major component of the ECM, and the post-translational modifications of its lysine residues are fundamental to ECM integrity and homeostasis. nih.govbritannica.com
Furthermore, the glycosylation of hydroxylysine residues in collagen can act as a signal for cell-matrix interactions, influencing cellular activities and ECM remodeling. nih.gov The ECM is not a static structure but undergoes constant remodeling, and the balance between collagen synthesis, degradation, and modification is crucial for maintaining tissue homeostasis. mdpi.com
Presence and Functionality in Non-Collagenous Proteins and Peptides
While predominantly found in collagen, hydroxylysine has also been identified in other proteins.
Occurrences in Monoclonal Antibodies
An unexpected post-translational modification, the hydroxylation of lysine to hydroxylysine, has been discovered in a recombinant monoclonal antibody (mAb) produced in Chinese hamster ovary (CHO) cells. nih.govnih.gov This modification was found at a specific consensus sequence (Xaa-Lys-Gly) that is recognized by lysyl hydroxylase, the same enzyme responsible for this modification in collagen. nih.gov
Interestingly, out of several such consensus sequences present in the antibody's heavy chain, only one site on the Fab region was found to be modified. nih.gov The functional significance of this hydroxylysine modification in monoclonal antibodies is not yet fully understood. However, in collagen, hydroxylysine serves as a precursor for O-glycosylation and cross-linking. nih.gov It is possible that the hydroxylysine in the mAb could also be a substrate for glycosylation, as the enzymes responsible for this are present in the same cellular compartment where hydroxylation occurs. nih.gov
Table of Research Findings on L-Hydroxylysine
| Aspect | Key Finding | Relevant Proteins/Enzymes | Significance |
|---|---|---|---|
| Hydroxylation | Specific lysine residues in procollagen are hydroxylated in the endoplasmic reticulum. wikipedia.org | Lysyl hydroxylases (LH1, LH2, LH3) wikipedia.org | Essential for subsequent glycosylation and cross-linking. nih.govnih.gov |
| Glycosylation | Hydroxylysine residues are glycosylated with galactose or glucose-galactose. uzh.chportlandpress.com | Hydroxylysyl galactosyltransferases (GLT25D1/2), Galactosylhydroxylysine glucosyltransferase (LH3) uzh.chportlandpress.com | Modulates collagen fibrillogenesis and intermolecular interactions. nih.govnih.gov |
| Cross-linking | The hydroxyl group of hydroxylysine is crucial for forming stable intermolecular cross-links. nih.govresearchgate.net | Lysyl oxidase nih.govnih.gov | Provides tensile strength and stability to collagen fibers. nih.gov |
| ECM Homeostasis | Modifications of lysine in collagen are fundamental to ECM structure and integrity. nih.govbritannica.com | Collagen, Lysyl hydroxylases, Lysyl oxidase wikipedia.orgnih.govnih.gov | Maintains tissue biomechanical properties and regulates cellular functions. nih.govontosight.ai |
| Non-Collagenous Proteins | Hydroxylysine has been identified in a recombinant monoclonal antibody. nih.govnih.gov | Lysyl hydroxylase nih.gov | Functional role is under investigation, may involve glycosylation. nih.gov |
Table of Compound Names
| Compound Name |
|---|
| L-hydroxylysine |
| L-hydroxylysine dihydrochloride (B599025) |
| Peptidyl lysine |
| Galactosylhydroxylysine |
| Glucosylgalactosylhydroxylysine |
| Lysine |
| Galactose |
| Glucose |
| Hydroxylysylpyridinoline (HP) |
Identification in Other Structurally Unrelated Proteins
While L-hydroxylysine is a hallmark of collagen and collagen-like proteins, its presence is not exclusively confined to these structural molecules. nih.govbritannica.com Advanced analytical techniques have revealed that this post-translational modification occurs in a variety of structurally and functionally diverse proteins, broadening its known biological significance beyond the extracellular matrix. A key enzyme in this process is the Jumonji-domain containing protein 6 (JMJD6), which has been identified as a lysyl hydroxylase that modifies proteins unrelated to collagen. rsc.orgwikipedia.org
Research has shown that JMJD6 can hydroxylate an RNA splicing factor, resulting in the (5S) stereoisomer of hydroxylysine. wikipedia.org This finding was a significant step in expanding the role of lysine hydroxylation to intracellular processes like RNA processing.
Further investigation using a chemical proteomic workflow has systematically profiled lysine 5-hydroxylation (5-Hyl) across the human proteome. In a landmark study on human 293T cells, researchers confidently identified over 1,600 5-Hyl sites on 630 different proteins. rsc.org This large-scale identification demonstrates that lysine hydroxylation is a widespread modification. The proteins identified are involved in a range of critical cellular functions, including the regulation of protein structure, transcription, and chromatin modification. rsc.org
Among the most significant findings from this proteomic analysis was the identification of 5-hydroxylysine (B44584) as an epigenetic mark on histones. rsc.org Specifically, histones H2B and H1 were found to be major targets of this modification. rsc.org The presence of hydroxylysine on these nuclear proteins, which are fundamental to DNA packaging and gene regulation, points to a role for this modification in epigenetic control. This is structurally and functionally distinct from its role in collagen, which is primarily to provide thermal stability and act as an attachment site for carbohydrates. nih.govclevelandclinic.org The overexpression of JMJD6 was shown to mediate the hydroxylation of specific substrate proteins, revealing its involvement in distinct cellular pathways related to transcriptional regulation and development. rsc.org
The identification of L-hydroxylysine in these diverse proteins is typically achieved through advanced analytical methods. Mass spectrometry is a crucial tool for detecting post-translational modifications, though the chemical inertness of hydroxylysine and the challenge of distinguishing it from its isomers have required the development of specialized enrichment strategies, such as those based on selective periodate (B1199274) chemistry. rsc.orgnih.gov
Table 1: Examples of L-Hydroxylysine in Structurally Unrelated Proteins
| Protein/Protein Family | Identification Method | Key Enzyme | Implicated Function |
| RNA Splicing Factors | Biochemical Assays | JMJD6 | RNA alternative splicing rsc.orgwikipedia.org |
| Histone H1 | Chemical Proteomics, Mass Spectrometry | JMJD6 | Chromatin regulation, Epigenetic mark rsc.org |
| Histone H2B | Chemical Proteomics, Mass Spectrometry | JMJD6 | Chromatin regulation, Epigenetic mark rsc.org |
| Various (630 identified proteins) | Chemical Proteomics, Mass Spectrometry | JMJD6 (for a subset) | Transcription, Chromatin Regulation rsc.org |
Enzymology and Reaction Mechanisms Involving L Hydroxylysine
Catalytic Mechanisms of Lysyl Hydroxylases
Lysyl hydroxylases (LHs), also known as procollagen-lysine 5-dioxygenases, are a family of enzymes that catalyze the hydroxylation of specific lysine (B10760008) residues within procollagen (B1174764) chains. nih.gov This reaction is a crucial post-translational modification that occurs in the lumen of the endoplasmic reticulum. nih.gov In humans, three isoforms of lysyl hydroxylase (LH1, LH2, and LH3) have been identified, each encoded by a respective PLOD gene (PLOD1, PLOD2, PLOD3). nih.gov These enzymes are vital for the subsequent steps of collagen processing, including glycosylation and the formation of stable cross-links.
Substrate Specificity and Regioselectivity
The different isoforms of lysyl hydroxylase exhibit distinct specificities. LH1 and LH3 are primarily responsible for hydroxylating lysine residues within the triple-helical domain of collagen. nih.govnih.gov In contrast, a splice variant of LH2, known as LH2b, specifically hydroxylates lysine residues located in the non-helical telopeptide regions of collagen. nih.gov This differential specificity is critical for the subsequent formation of different types of collagen cross-links, which vary between tissues.
The regioselectivity of these enzymes, particularly the hydroxylation at the C5 position of the lysine side chain, is guided by the three-dimensional structure of the active site. nih.gov Computational studies on lysine dioxygenases have shown that the orientation of the lysine substrate within the active site, stabilized by interactions with specific amino acid residues, dictates which C-H bond is targeted for hydroxylation. nih.govnih.gov For instance, in some lysine hydroxylases, a tyrosine residue in the active site is proposed to play a key role in guiding this regioselectivity through proton-coupled electron transfer. nih.govnih.gov
Table 1: Substrate Specificity of Human Lysyl Hydroxylase Isoforms
| Isoform | Primary Substrate Location | Function |
|---|---|---|
| LH1 (PLOD1) | Triple-helical domain of collagen | Hydroxylation for glycosylation and cross-linking. nih.gov |
| LH2 (PLOD2) | Telopeptides of collagen (specifically LH2b splice variant) | Hydroxylation for telopeptide-specific cross-linking. nih.govnih.gov |
| LH3 (PLOD3) | Triple-helical domain of collagen | Multifunctional: hydroxylation and subsequent glycosylation. nih.govnih.gov |
Role of Metal Ions and Coenzymes in Hydroxylase Activity
Lysyl hydroxylases belong to the family of Fe(II) and 2-oxoglutarate-dependent dioxygenases. mdpi.com Their catalytic activity is absolutely dependent on a set of specific cofactors and coenzymes.
The essential components for the lysyl hydroxylase reaction are:
Fe(II): A ferrous iron ion is located at the heart of the catalytic site and directly participates in the chemistry of oxygen activation. mdpi.comnih.gov It is coordinated by a conserved facial triad (B1167595) of two histidine residues and one aspartate residue. nih.gov Interestingly, while essential for catalysis, excess Fe(II) can also act as an inhibitor of lysyl hydroxylase activity. mdpi.com
2-Oxoglutarate (α-ketoglutarate): This co-substrate is decarboxylated to succinate (B1194679) during the hydroxylation reaction. mdpi.com The binding of 2-oxoglutarate to the active site is a prerequisite for the binding of the primary substrate, procollagen.
Molecular Oxygen (O₂): As dioxygenases, LHs utilize one atom of molecular oxygen to hydroxylate the lysine residue, while the other is incorporated into the succinate molecule formed from 2-oxoglutarate.
Ascorbate (Vitamin C): Ascorbate plays a crucial role in maintaining the iron in its reduced, catalytically active Fe(II) state. nih.gov In the absence of the primary peptide substrate, the enzyme can catalyze an "uncoupled" decarboxylation of 2-oxoglutarate, which can lead to the oxidation of the active-site iron to Fe(III), rendering the enzyme inactive. Ascorbate is thought to reduce the iron back to Fe(II) after such unproductive cycles, thus allowing for further catalytic turnovers.
The catalytic cycle is proposed to proceed through an ordered binding mechanism where Fe(II) binds first, followed by 2-oxoglutarate, and then the procollagen substrate.
Glycosyltransferases in Hydroxylysine Modification
Following hydroxylation, specific hydroxylysine residues can be further modified by the sequential addition of sugar moieties, a process known as glycosylation. This O-linked glycosylation results in the formation of galactosyl-hydroxylysine and the less common glucosyl-galactosyl-hydroxylysine. These modifications are catalyzed by two specific types of glycosyltransferases.
The enzymes involved in hydroxylysine glycosylation are:
Hydroxylysyl-galactosyltransferase (GT): This enzyme, also known as collagen galactosyltransferase, transfers a galactose molecule from the donor substrate UDP-galactose to the hydroxyl group of hydroxylysine. A family of collagen galactosyltransferases, including GLT25D1 and GLT25D2, have been identified, with GLT25D1 showing broader tissue expression.
Galactosylhydroxylysyl-glucosyltransferase (GGT): This enzyme then transfers a glucose molecule from UDP-glucose to the galactose moiety of galactosyl-hydroxylysine. The lysyl hydroxylase 3 (LH3) isoform is unique in that it possesses both lysyl hydroxylase and glycosyltransferase (both GT and GGT) activities in a single polypeptide chain. nih.govnih.gov
The extent and type of glycosylation vary between different collagen types and tissues, suggesting a regulatory role for these modifications in collagen fibril assembly and organization. The presence of bulky sugar groups on the surface of the collagen molecule can influence fibrillogenesis and the interaction of collagen with other matrix components. acs.org
Lysyl Oxidase (LOX) in Aldehyde Formation and Cross-Link Initiation
The final enzymatic modification involving hydroxylysine residues occurs in the extracellular space and is catalyzed by lysyl oxidase (LOX). LOX is a copper-dependent amine oxidase that is essential for the formation of stable covalent cross-links within and between collagen molecules. These cross-links are critical for the tensile strength and mechanical stability of collagen fibers.
The catalytic action of LOX involves the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues located in the telopeptide regions of collagen. This reaction converts the amino group into a reactive aldehyde, known as allysine (B42369) (from lysine) or hydroxyallysine (from hydroxylysine).
Once formed, these highly reactive aldehydes spontaneously undergo a series of non-enzymatic condensation reactions with other aldehyde groups or with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules. This leads to the formation of initial divalent cross-links, such as aldimines (Schiff bases) and aldol (B89426) condensation products. Over time, these initial cross-links can mature into more complex and stable multivalent cross-links, which contribute to the insolubility and stability of mature collagen fibers.
Table 2: Key Enzymes in L-Hydroxylysine Metabolism
| Enzyme | Cofactor(s) | Substrate(s) | Product(s) | Cellular Location |
|---|---|---|---|---|
| Lysyl Hydroxylase (LH) | Fe(II), 2-oxoglutarate, Ascorbate | Peptidyl lysine, O₂ | Peptidyl hydroxylysine, Succinate, CO₂ | Endoplasmic Reticulum |
| Hydroxylysyl-galactosyltransferase (GT) | Mn(II) | Peptidyl hydroxylysine, UDP-galactose | Galactosyl-hydroxylysine, UDP | Endoplasmic Reticulum |
| Galactosylhydroxylysyl-glucosyltransferase (GGT) | Mn(II) | Galactosyl-hydroxylysine, UDP-glucose | Glucosyl-galactosyl-hydroxylysine, UDP | Endoplasmic Reticulum |
| Lysyl Oxidase (LOX) | Copper, Lysyl tyrosylquinone (LTQ) | Peptidyl lysine/hydroxylysine, O₂ | Peptidyl allysine/hydroxyallysine, H₂O₂, NH₃ | Extracellular Matrix |
Interactions with Other Cellular and Extracellular Enzymes and Pathways (e.g., Matrix Metalloproteinases)
The degradation and remodeling of the collagen-rich extracellular matrix are primarily mediated by a family of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). The interaction between MMPs and collagen is complex and is influenced by the post-translational modifications of collagen, including the presence of hydroxylysine and its glycosylated forms.
MMPs, particularly the collagenases (MMP-1, MMP-8, MMP-13) and gelatinases (MMP-2, MMP-9), are capable of cleaving the triple-helical structure of fibrillar collagens at a specific site. nih.gov This cleavage specificity is not solely determined by the primary amino acid sequence but is also highly dependent on the local conformation of the collagen triple helix. It has been proposed that the MMP cleavage site resides in a region of relaxed super-secondary structure, which may be characterized by a lower content of the stabilizing amino acid hydroxyproline (B1673980).
Furthermore, the activity of enzymes like LOX, which stabilizes collagen fibrils through cross-linking, can also impact MMP activity. Highly cross-linked collagen is generally more resistant to degradation by MMPs. Conversely, MMPs can also influence the activity of other enzymes. For instance, MMPs can activate or degrade other MMPs and can also process other extracellular matrix components, which in turn could affect the presentation of collagen to enzymes like LOX. This creates a complex regulatory network where the enzymatic modifications of L-hydroxylysine and the activity of degradative enzymes like MMPs are intricately linked, controlling the dynamic remodeling of the extracellular matrix in both health and disease.
Advanced Analytical Methodologies for L Hydroxylysine Research
Chromatographic Techniques for L-Hydroxylysine Analysis
Chromatography is a fundamental technique for the separation and analysis of amino acids, including L-hydroxylysine. The choice of chromatographic method often depends on the sample matrix, the required sensitivity, and the specific research question.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. For L-hydroxylysine, several HPLC approaches have been developed, often involving reversed-phase, hydrophilic interaction, or ion-pairing chromatography.
Reversed-phase HPLC (RP-HPLC) is a common method for amino acid analysis. Due to the polar nature of L-hydroxylysine, derivatization is sometimes employed to enhance retention and detection. However, methods for the analysis of underivatized amino acids have also been established. For instance, a study on the separation of lysine (B10760008) and other basic amino acids utilized an Obelisc R column, a type of reversed-phase column with embedded ionic groups, with a mobile phase consisting of acetonitrile (B52724) and a sodium phosphate (B84403) buffer at pH 6.0, with UV detection at 210 nm. researchgate.net Another approach for underivatized amino acids, including lysine, employed a Hydrophilic Interaction Liquid Chromatography (HILIC) column with a mobile phase of acetonitrile and potassium dihydrogen phosphate. sartorius.com
Ion-paired reversed-phase chromatography has also been successfully applied to separate collagen-derived amino acids, including hydroxylysine and lysine. One method utilized a C8 column with an acetonitrile gradient in a heptane-sulfonate solution, allowing for direct UV detection at 210 nm. This method achieved a notable separation between hydroxylysine and lysine. nih.gov
The selection of the column and mobile phase is critical for achieving optimal separation. Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, have also proven effective. For example, the Amaze SC column, operating in both reversed-phase and cation-exchange modes, has been used for the analysis of 20 amino acids, including lysine, with a gradient of acetonitrile and trifluoroacetic acid (TFA). nih.gov
Table 1: HPLC Methods for L-Lysine and Related Amino Acid Analysis
| HPLC Mode | Column | Mobile Phase | Detection | Analyte(s) | Reference |
|---|---|---|---|---|---|
| Reversed-Phase | Purospher star C18 | 10 mM Potassium dihydrogen phosphate (pH 7.5 with triethylamine) | UV (214 nm) | L-lysine hydrochloride | nih.gov |
| Reversed-Phase | Obelisc R | Acetonitrile/Water (10/90) with 25 mM Na2HPO4 (pH 6.0) | UV (210 nm) | L-Lysine, L-Arginine | researchgate.net |
| HILIC | Kromasil SIL | 50 mM Potassium dihydrogen phosphate and Acetonitrile (70:30) | UV (200 nm) | Arginine, Lysine, Histidine | sartorius.com |
| Ion-Paired RP | Econosphere C8 | Acetonitrile gradient in heptane-sulfonate solution | UV (210 nm) | Hydroxylysine, Lysine | nih.gov |
| Mixed-Mode | Amaze SC | Gradient of Acetonitrile with 0.1% TFA | Corona CAD | 20 Amino Acids (including Lysine) | nih.gov |
Gas Chromatography (GC) is another powerful technique for amino acid analysis, but it requires the analytes to be volatile and thermally stable. Since amino acids like L-hydroxylysine are non-volatile, a crucial step in GC analysis is derivatization. youtube.comnih.gov This process converts the polar functional groups (amine, carboxyl, and hydroxyl) into less polar and more volatile derivatives.
Common derivatization reagents for amino acids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com Another prevalent method is a two-step derivatization process involving esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. google.comnih.gov For example, L-hydroxylysine can be converted to its methyl ester tris-pentafluoropropionyl derivative for GC analysis. google.com
The choice of derivatization reagent and reaction conditions is critical for achieving complete and reproducible derivatization, which is essential for accurate quantification. The resulting derivatives are then separated on a GC column, typically a non-polar or medium-polarity column, and detected by a flame ionization detector (FID) or a mass spectrometer.
Table 2: Derivatization Reagents for GC Analysis of Amino Acids
| Derivatization Reagent/Method | Derivative Formed | Target Functional Groups | Reference |
|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) derivatives | Amine, Carboxyl, Hydroxyl | youtube.com |
| Two-step: 2M HCl in Methanol, then Pentafluoropropionic anhydride (B1165640) (PFPA) | Methyl ester pentafluoropropionyl (Me-PFP) derivatives | Carboxyl, Amine, Hydroxyl | google.comnih.gov |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) derivatives | Amine, Carboxyl, Hydroxyl | nih.gov |
Ion-Exchange Chromatography (IEC) is a classic and highly effective method for the separation of ionizable molecules like amino acids, based on their net charge. youtube.comquora.com The separation is achieved by using a stationary phase (resin) with charged functional groups that interact with the oppositely charged amino acids. There are two main types of IEC: cation-exchange and anion-exchange chromatography. bio-rad.combio-rad.com
In cation-exchange chromatography, a negatively charged resin is used to bind positively charged molecules. For the analysis of L-hydroxylysine, which is a basic amino acid with a high isoelectric point (pI), cation-exchange chromatography is particularly suitable. The separation is typically performed at a pH below the pI of the amino acids, where they carry a net positive charge. youtube.com Elution is then achieved by increasing the ionic strength of the mobile phase (using a salt gradient) or by changing the pH. bio-rad.comyoutube.com
Conversely, anion-exchange chromatography employs a positively charged resin to retain negatively charged molecules. This would be applicable for L-hydroxylysine at a pH above its pI. youtube.combio-rad.com
The choice of buffer system and pH is critical in IEC to control the charge of both the amino acids and the stationary phase, thereby influencing their retention and separation. researchgate.netnih.gov For instance, a method for separating a mixture of amino acids, including lysine and hydroxylysine, utilized a copolymer resin of styrene (B11656) and divinylbenzene (B73037) with a series of five different eluting buffers at varying temperatures. google.com
Mass Spectrometry-Based Approaches for L-Hydroxylysine Characterization
Mass spectrometry (MS) has become an indispensable tool in modern analytical chemistry, offering high sensitivity and specificity. When coupled with a chromatographic separation technique, it provides a powerful platform for the identification and quantification of L-hydroxylysine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of L-hydroxylysine, particularly in complex biological samples. researchgate.netyoutube.com This method is especially valuable for identifying L-hydroxylysine as a post-translational modification in proteins. nih.govbio-rad.com
The typical workflow involves the enzymatic digestion of a protein into smaller peptides, which are then separated by HPLC, often using a reversed-phase C18 column. The eluting peptides are then introduced into the mass spectrometer. In the mass spectrometer, the peptides are ionized, and specific precursor ions corresponding to peptides potentially containing hydroxylysine are selected and fragmented. The resulting fragment ions (MS/MS spectrum) provide sequence information that can confirm the presence and location of the hydroxylysine residue. nih.govbio-rad.com
For example, the presence of hydroxylysine in a recombinant monoclonal antibody was confirmed by tryptic peptide mapping analysis using LC-MS. The experiment utilized a C18 column with a mobile phase gradient of water and acetonitrile containing trifluoroacetic acid. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As with GC analysis, L-hydroxylysine must first be derivatized to make it volatile. The derivatized analyte is then introduced into the GC, where it is separated from other components in the sample. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the derivatized L-hydroxylysine, allowing for its unambiguous identification and quantification. google.com
A study on the analysis of lysine metabolites in human urine developed and validated a GC-MS method where L-hydroxylysine was derivatized to its methyl ester tris-pentafluoropropionyl derivative. This method allowed for the simultaneous measurement of various amino acids and their metabolites. google.com The mass spectrum of the derivatized L-hydroxylysine provides characteristic ions that can be used for selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Electrophoretic Methods (e.g., High-Voltage Paper Electrophoresis)
Electrophoretic methods separate molecules based on their charge and size. High-voltage paper electrophoresis (HVPE) is a technique that has been utilized for the rapid resolution of amino acids in biological samples like serum and urine. nih.gov This method is particularly effective for screening for aminoacidopathies, which are inborn errors of amino acid metabolism. nih.gov
The process of HVPE typically involves applying a small sample to paper and subjecting it to a high-voltage electric field. At a specific pH, such as pH 6.0, basic and acidic amino acids can be resolved and separated from the neutral amino acids. nih.gov For a more detailed separation and identification of neutral amino acids, the corresponding area of the electrophoretogram can be excised, attached to a new sheet of paper, and subjected to electrophoresis again at a different pH, for instance, pH 1.9. nih.gov This two-dimensional approach enhances the resolution of complex amino acid mixtures. The separated amino acids are then visualized using specific staining procedures. nih.gov While a foundational technique for amino acid analysis, its application provides a basis for the separation of hydroxylysine from other amino acids.
| Method | Principle | Application | Key Features |
| High-Voltage Paper Electrophoresis (HVPE) | Separation based on charge and size in a high-voltage electric field. | Screening for aminoacidopathies by analyzing amino acids in serum and urine. nih.gov | - Resolves basic, acidic, and neutral amino acids. nih.gov- Two-dimensional approach (using different pH values) improves resolution. nih.gov- Suitable for use with specific staining procedures for confirmation. nih.gov |
Derivatization Strategies for Enhanced Detection and Quantification
Due to the lack of strong chromophores in most amino acids, derivatization is a necessary step to enable sensitive detection by UV or fluorescence detectors in methods like high-performance liquid chromatography (HPLC). youtube.com This process involves chemically modifying the amino acid to attach a molecule (a tag) that is easily detectable. Both pre-column and post-column derivatization strategies are employed, with pre-column methods gaining prominence due to a wider range of available reagents. sigmaaldrich.com
Several derivatization reagents have been successfully used for the analysis of hydroxylysine and other amino acids. An accurate and sensitive method for quantifying 5-hydroxylysine (B44584) involves gas chromatography (GC) following a derivatization step. nih.gov Another powerful technique combines reversed-phase HPLC with mass spectrometry (RPC-UV-ESI-MS) after derivatization with N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA). nih.gov This method allows for the simultaneous determination of five different hydroxyamino acids, including 5-hydroxylysine, in collagen. nih.gov
For LC-MS analysis of collagenous dipeptides, pre-column derivatization using 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) has been developed. nih.gov This allows for the position-specific analysis of prolyl hydroxylation and can be adapted for hydroxylysine studies. nih.govacs.org Automated pre-column derivatization systems have also been developed to improve reproducibility and throughput by minimizing manual handling. youtube.comyoutube.com
| Derivatization Reagent | Analytical Method | Application | Reference |
| N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA) | Reversed-Phase HPLC with UV and ESI-MS detection | Simultaneous separation of five hydroxyamino acids (including 5-hydroxylysine) and their epimers in collagen. | nih.gov |
| 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) | LC-MS | Position-specific analysis of prolyl hydroxylation by detecting derivatized dipeptides after partial acid hydrolysis. | nih.govacs.org |
| 4-fluoro-7-nitrobenzofurazan | HPLC with fluorescence detection | Measurement of hydroxyproline (B1673980) in tissue homogenates. | spandidos-publications.com |
| Phenylisothiocyanate (PITC) | LC-MS | Analysis of PTH-derivatized amino acids for position-specific analysis of collagen modifications. | acs.org |
Isomeric and Stereoisomeric Analysis of L-Hydroxylysine
Hydroxylysine exists in different isomeric and stereoisomeric forms, and distinguishing between them is critical for detailed biochemical studies. The position of the hydroxyl group can vary, and the molecule contains chiral centers, leading to different stereoisomers. acs.orgwikipedia.org All proteinogenic amino acids, with the exception of glycine, typically possess the L configuration at the alpha-carbon. wikipedia.org
Advanced analytical techniques are required to separate and identify these closely related structures. A method using reversed-phase HPLC after derivatization with l-FDVA has been shown to successfully separate 5-hydroxylysine (Hyl) and its epimers from other proteinogenic amino acids and hydroxyproline isomers. nih.gov This approach was demonstrated to be applicable for the analysis of collagen type I. nih.gov
Tandem mass spectrometry (MS/MS) is another powerful tool for differentiating isomers. Specific fragmentation patterns can distinguish between isomers that have the same mass. For example, in the analysis of hydroxyproline isomers, which are isobaric with leucine (B10760876) and isoleucine, characteristic fragment ions in the tandem mass spectra allow for their differentiation. nih.gov Similar principles can be applied to the analysis of hydroxylysine isomers. The synthesis of all four possible stereoisomers of 5-hydroxylysine has been achieved, providing the necessary standards for developing and validating such analytical methods. acs.org
| Analytical Challenge | Methodology | Key Findings | Reference |
| Separation of Isomers & Epimers | Reversed-Phase HPLC with l-FDVA derivatization | Successfully separated 5-hydroxylysine and its epimers from other hydroxyamino acids in collagen type I. | nih.gov |
| Differentiation of Isobaric Isomers | Tandem Mass Spectrometry (MS/MS) | Secondary fragmentation processes (e.g., analysis of C-terminal wn ions and N-terminal an ions) can differentiate between isomers like 3- and 4-hydroxyproline. | nih.gov |
| Stereoisomer Synthesis | Asymmetric Synthesis | The synthesis of all four stereoisomers of 5-hydroxylysine has been reported, enabling further analytical studies. | acs.org |
Emerging Research Directions and Perspectives on L Hydroxylysine
Novel Enzymatic Discoveries for Hydroxylation of Lysine (B10760008)
The hydroxylation of lysine, a critical post-translational modification, is catalyzed by a class of enzymes known as lysine hydroxylases. Traditionally, research has centered on the lysyl hydroxylases involved in collagen biosynthesis. nih.govnih.gov However, recent explorations into microbial genomes have unveiled new enzymes with the capacity for lysine hydroxylation, offering new avenues for biocatalysis.
A significant breakthrough has been the identification of L-lysine hydroxylases within the 2-oxoglutarate-dependent dioxygenase superfamily. nih.gov Through gene mining and phylogenetic analysis of the clavaminic acid synthase-like superfamily, researchers have discovered and characterized several novel biocatalysts. nih.gov These enzymes exhibit regio- and stereoselective hydroxylation capabilities, targeting the C-3 or C-4 positions of L-lysine to produce (2S,3S)-3-hydroxylysine and (2S,4R)-4-hydroxylysine, respectively. nih.gov Notably, some of these microbial L-lysine hydroxylases belong to the same protein family as mammalian lysyl hydroxylases, despite having low sequence similarity. nih.gov
Further research into the mechanism of these enzymes, particularly the nonheme iron/α-ketoglutarate-dependent lysine dioxygenases (KDOs), has provided insights into what governs their regio- and stereoselectivity. acs.org Computational studies have highlighted the role of specific amino acid residues, such as an active site tyrosine, in guiding the hydroxylation to a specific carbon on the lysine molecule through a process of proton-coupled electron transfer. acs.org
| Enzyme/Superfamily | Type/Source | Product(s) | Key Findings |
| Clavaminic Acid Synthase (CAS)-like Superfamily | Microbial (diverse microorganisms) | (2S,3S)-3-hydroxylysine, (2S,4R)-4-hydroxylysine | Identification of six novel L-lysine hydroxylases (two 3S-hydroxylases and four 4R-hydroxylases) capable of regio- and stereoselective hydroxylation. nih.gov |
| Lysine Dioxygenase (KDO) | Nonheme iron/α-ketoglutarate-dependent | Hydroxylated lysine | An active site tyrosine residue guides regioselectivity through proton-coupled electron transfer. acs.org |
| VioC | Microbial (arginine hydroxylase) | Hydroxylysine (minor activity) | Demonstrates that enzymes with primary functions other than lysine hydroxylation can possess this capability. nih.gov |
| JMJD6 | Mammalian | (5S)-5-hydroxylysine | Modifies an RNA splicing factor, indicating a role for hydroxylysine beyond structural proteins. wikipedia.org |
L-Hydroxylysine in Microbial Systems and Synthetic Applications
The discovery of novel microbial lysine hydroxylases has paved the way for the development of biocatalytic processes for L-hydroxylysine production. nih.gov These methods are being explored as an alternative to chemical synthesis, which can be technically challenging. nih.gov By leveraging whole-cell biocatalysts, such as recombinant Escherichia coli engineered to express these newly found hydroxylases, researchers have achieved efficient and scalable synthesis of hydroxylysine isomers. nih.govnih.gov
These microbial systems offer several advantages, including the potential for high conversion rates and the ability to produce specific stereoisomers. nih.gov For instance, in batch-scale reactions using recombinant E. coli, significant titers of (2S,3S)-3-hydroxylysine and (2S,4R)-4-hydroxylysine have been produced from L-lysine. nih.gov Optimization of these bioprocesses, including strategies for feeding the substrate, has led to even higher production levels, demonstrating the industrial potential of this approach. nih.gov
Beyond production, research has also identified novel hydroxylysine-containing lipids in soil bacteria like Pseudopedobacter saltans. frontiersin.orgnih.gov This discovery suggests that L-hydroxylysine plays a role in the membrane structure and adaptation of these microorganisms to environmental stressors such as temperature and pH. frontiersin.org
| Microbial System/Application | Key Findings | Production Details |
| Recombinant E. coli expressing L-lysine hydroxylase | Efficient bioconversion of L-lysine to hydroxylysine. nih.gov | (2S,3S)-3-hydroxylysine: 86.1 g/liter from 600 mM L-lysine (89% molar conversion). nih.gov |
| Recombinant E. coli expressing L-lysine hydroxylase | Scalable production of hydroxylysine isomers. nih.gov | (2S,4R)-4-hydroxylysine: 43.0 g/liter from 300 mM L-lysine (88% molar conversion). nih.gov |
| Whole-cell cascade catalysis in E. coli | High-titer production of 2-hydroxy-cadaverine from L-lysine via a hydroxylysine intermediate. nih.gov | 110.5 g/L of hydroxylysine produced in a 5-L fermenter. nih.gov |
| Pseudopedobacter saltans | Identification of novel hydroxylysine lipids. frontiersin.orgnih.gov | Suggests a role in membrane adaptation to environmental stress. frontiersin.org |
Advanced Structural Characterization and Modeling of L-Hydroxylysine-Containing Biomolecules
Understanding the precise three-dimensional structure of L-hydroxylysine-containing biomolecules and the enzymes that produce them is crucial for elucidating their function. Advanced analytical and computational techniques are providing unprecedented insights.
X-ray crystallography has been instrumental in revealing the molecular architecture of key enzymes. For example, the crystal structure of the full-length human lysyl hydroxylase 3 (LH3) has been determined, showing a homodimeric structure with distinct catalytic sites for hydroxylation and subsequent glycosylation. nih.gov This structural information provides a framework for understanding the multifunctional nature of this enzyme and the molecular basis of diseases linked to its malfunction. nih.gov
Computational modeling and simulation have also become powerful tools. nih.govacs.org These methods are used to investigate enzyme mechanisms, such as how lysyl hydroxylase-2 (LH2) transports molecular oxygen to its active site through intramolecular tunnels. nih.govacs.org Molecular dynamics simulations and docking studies help in the rational design of potential inhibitors for these enzymes, which could have therapeutic applications in diseases associated with excessive collagen cross-linking, like fibrosis. nih.govacs.org Furthermore, computational approaches are being developed to predict hydroxylation sites in proteins by analyzing features like amino acid sequence and physicochemical properties. mdpi.complos.org
| Technique | Biomolecule Studied | Key Findings |
| X-ray Crystallography | Human Lysyl Hydroxylase 3 (LH3) | Revealed an elongated homodimeric structure with separate catalytic domains for hydroxylation and glycosylation. nih.gov |
| Computational Simulations (Tunneling Analysis, Molecular Dynamics) | Lysyl Hydroxylase-2 (LH2) | Identified intramolecular tunnels for O₂ transport and investigated the binding of small molecule inhibitors. nih.govacs.org |
| Mass Spectrometry (MSn) and Synthetic Peptide Analysis | Recombinant IgG1 monoclonal antibody | Confirmed the presence of a hydroxylysine modification at a specific site, ruling out a sequence variant. nih.gov |
| Computational Prediction (Sequence-based methods) | Various proteins | Developed algorithms to identify potential hydroxyproline (B1673980) and hydroxylysine sites based on amino acid properties and evolutionary information. mdpi.complos.org |
Broader Biological Implications Beyond Collagen
While L-hydroxylysine is a hallmark of collagen, providing sites for glycosylation and cross-linking that are essential for tissue stability, emerging evidence points to its involvement in a wider range of biological processes. nih.gov Lysine hydroxylation is not confined to the extracellular matrix and has been implicated in fundamental cellular functions and the biology of non-collagenous proteins.
Recent studies have linked lysine hydroxylases to processes such as blood pressure control and embryonic cardiac development, suggesting a regulatory role for this modification outside of structural protein mechanics. acs.org A significant finding was the discovery of hydroxylysine as a post-translational modification in a recombinant IgG1 monoclonal antibody produced in Chinese hamster ovary (CHO) cells. nih.gov This was the first report of such a modification in a therapeutic antibody, occurring at a specific lysine within a consensus sequence (X-Lys-Gly) also found in collagen. nih.gov This indicates that the enzymatic machinery for lysine hydroxylation can act on non-collagenous proteins, potentially impacting their structure and function.
Furthermore, the enzyme JMJD6 has been identified as a lysyl hydroxylase that modifies an RNA splicing factor, producing the (5S) stereoisomer of hydroxylysine. wikipedia.org This discovery directly implicates lysine hydroxylation in the regulation of gene expression, a role fundamentally different from its structural function in collagen. The presence of hydroxylysine has also been noted in other contexts, such as in certain peptide hormones, further expanding the known biological scope of this modified amino acid. nih.gov
Q & A
Q. What are the recommended methods for synthesizing and purifying L-hydroxylysine dihydrochloride in laboratory settings?
L-hydroxylysine dihydrochloride can be synthesized via hydroxylation of lysine derivatives, followed by hydrochlorination. Key steps include:
- Esterification : Convert lysine to its methyl ester (e.g., using methanol/HCl) to enhance solubility .
- Hydroxylation : Use enzymatic or chemical methods (e.g., Fe²⁺/α-ketoglutarate-dependent dioxygenases) to introduce the hydroxyl group at the ε-position.
- Purification : Employ recrystallization or ion-exchange chromatography, validated by HPLC or GC-FID (as described for structurally similar compounds in soil matrices) .
- Quality Control : Confirm purity (>98%) via titration or chromatographic methods, referencing standards like those for lysine hydrochloride .
Q. How should researchers ensure the stability of L-hydroxylysine dihydrochloride during storage?
Stability is influenced by:
Q. What safety protocols are critical when handling L-hydroxylysine dihydrochloride?
Follow OSHA-compliant guidelines:
- PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill Management : Neutralize with inert absorbents and dispose via approved waste facilities .
Advanced Research Questions
Q. What analytical techniques are optimal for quantifying L-hydroxylysine dihydrochloride in complex biological matrices?
Advanced quantification requires:
- Derivatization : Use dansyl chloride or FMOC-Cl to enhance detectability in HPLC or LC-MS .
- Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (210–254 nm), calibrated against certified reference materials .
- Validation : Assess recovery rates (≥90%) and limit of detection (LOD < 0.1 µg/mL) in spiked samples, as outlined for soil analysis of related compounds .
Q. How can researchers resolve discrepancies in reported biological activity of L-hydroxylysine dihydrochloride across studies?
Contradictions often arise from:
- Purity Variability : Validate batches via COA (Certificate of Analysis) to ensure >99% purity, as emphasized for enzyme inhibitors like Bomedemstat dihydrochloride .
- Assay Conditions : Standardize pH, temperature, and cofactors (e.g., Fe²⁺ for hydroxylation assays) .
- Matrix Effects : Use internal standards (e.g., deuterated analogs) to correct for interference in biological samples .
Q. What experimental designs are effective for studying L-hydroxylysine dihydrochloride’s role in post-translational modifications (PTMs)?
Focus on:
- Enzymatic Assays : Test interactions with lysyl hydroxylases or demethylases (e.g., LSD1) using recombinant enzymes and monitor activity via H3K4/H3K9 methylation changes .
- Mass Spectrometry : Perform bottom-up proteomics to identify hydroxylysine residues in collagen or histones .
- Inhibitor Studies : Compare effects with known PTM modulators (e.g., Bomedemstat) to delineate mechanistic pathways .
Q. How can researchers optimize extraction protocols for L-hydroxylysine dihydrochloride from collagen-rich tissues?
Key steps include:
- Tissue Digestion : Use collagenase (Type I/II) in neutral buffer (pH 7.4) at 37°C for 24 hours .
- Acid Hydrolysis : Treat with 6M HCl at 110°C for 18 hours to release hydroxylysine, followed by neutralization .
- Solid-Phase Extraction (SPE) : Use cation-exchange cartridges to isolate the compound from hydrolyzates .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
